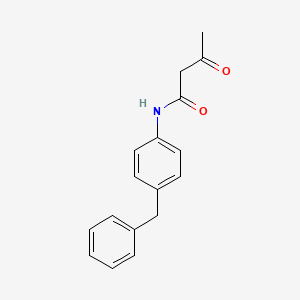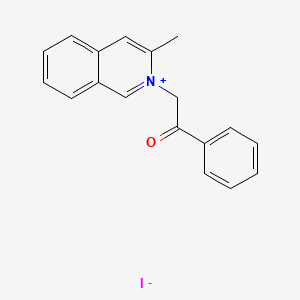
N-(4-Benzylphenyl)-3-oxobutanamidato
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-BENZYLPHENYL)-3-OXO-BUTANAMIDE: is an organic compound characterized by the presence of a benzyl group attached to a phenyl ring, which is further connected to a butanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-BENZYLPHENYL)-3-OXO-BUTANAMIDE typically involves the reaction of 4-benzylphenylamine with an appropriate acylating agent. One common method is the acylation of 4-benzylphenylamine with 3-oxo-butyryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-BENZYLPHENYL)-3-OXO-BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: The carbonyl group in the butanamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution or CrO3 in acidic medium.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated aromatic compounds.
Applications De Recherche Scientifique
N-(4-BENZYLPHENYL)-3-OXO-BUTANAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-BENZYLPHENYL)-3-OXO-BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and phenyl groups can facilitate binding to hydrophobic pockets, while the carbonyl and amide functionalities can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
N-(4-BENZYLPHENYL)-3-OXO-BUTANAMIDE: can be compared to other benzylphenyl derivatives, such as:
Uniqueness:
- The specific structure of N-(4-BENZYLPHENYL)-3-OXO-BUTANAMIDE, with its unique combination of benzyl, phenyl, and butanamide moieties, imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
21684-04-8 |
|---|---|
Formule moléculaire |
C17H17NO2 |
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
N-(4-benzylphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C17H17NO2/c1-13(19)11-17(20)18-16-9-7-15(8-10-16)12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20) |
Clé InChI |
NPTLQLNHCVGQJX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)NC1=CC=C(C=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,4-dichloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13990558.png)










